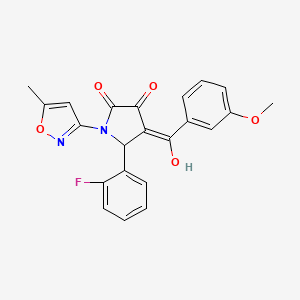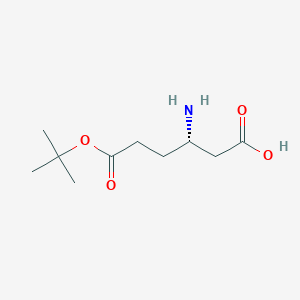
H-|A-HoGlu(OtBu)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-|A-HoGlu(OtBu)-OH is a synthetic compound that has been used in a variety of scientific research applications. It is an amino acid derivative of hydroxyglutaric acid, and has been studied for its potential as a therapeutic agent for various conditions. The compound is also known as A-HoGlu(OtBu)-OH or hydroxyglutaric acid-3-methylbutyl ester.
Scientific Research Applications
H-|A-HoGlu(OtBu)-OH has been studied for its potential as a therapeutic agent for a variety of conditions, including Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, and amyotrophic lateral sclerosis (ALS). The compound has also been studied for its potential to act as a neuroprotectant, as well as for its possible role in the treatment of depression, anxiety, and other mood disorders.
Mechanism of Action
The exact mechanism of action of H-|A-HoGlu(OtBu)-OH is not yet fully understood. However, it is believed to act as an inhibitor of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO can lead to increased levels of these neurotransmitters, which can have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
H-|A-HoGlu(OtBu)-OH has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to increase levels of dopamine and serotonin in the brain, which can lead to improved mood and behavior. Additionally, the compound has been shown to reduce inflammation and oxidative stress, and to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
H-|A-HoGlu(OtBu)-OH has several advantages for use in laboratory experiments. The compound is easy to synthesize, and has a low cost of production. Additionally, the compound is stable and can be stored for long periods of time without degradation. However, the compound has some limitations for use in laboratory experiments. It is not soluble in water, and therefore must be dissolved in an organic solvent before use. Additionally, the compound is not approved for human use, and therefore must be used with caution in laboratory experiments.
Future Directions
There are a number of possible future directions for the study of H-|A-HoGlu(OtBu)-OH. Further research is needed to better understand its mechanism of action, as well as its potential therapeutic applications. Additionally, studies are needed to explore the compound’s potential as an antioxidant and neuroprotectant. Finally, studies are needed to evaluate the compound’s safety and efficacy for use in humans.
Synthesis Methods
The synthesis of H-|A-HoGlu(OtBu)-OH begins with the reaction of hydroxyglutaric acid with methylbutyl ester in the presence of a base catalyst. The reaction produces a mixture of the ester and the hydroxyglutaric acid derivative, which is then purified by column chromatography. The resulting compound is a white crystalline solid with a melting point of 70-71°C.
properties
IUPAC Name |
(3S)-3-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)5-4-7(11)6-8(12)13/h7H,4-6,11H2,1-3H3,(H,12,13)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBUSUJXAJYYFG-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-|A-HoGlu(OtBu)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


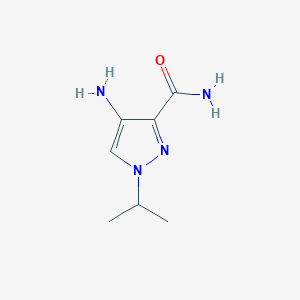

![N-(2-benzoyl-4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2881385.png)
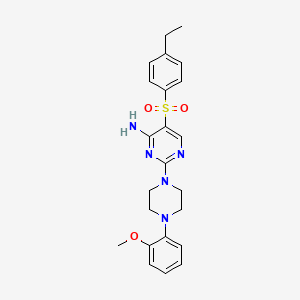
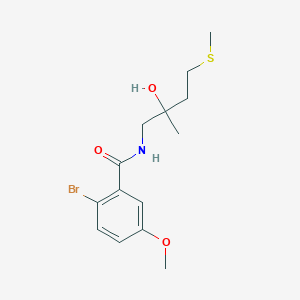
![N-(4-bromophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2881388.png)
![2-(4-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2881389.png)
![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2881390.png)
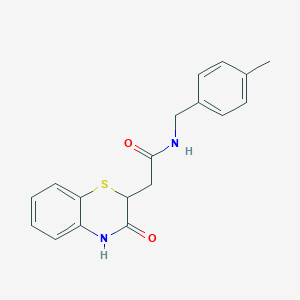
![2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2881392.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2881393.png)

